molecular formula C12H10BrN B13875786 4-(4-Bromophenyl)-2-methylpyridine

4-(4-Bromophenyl)-2-methylpyridine

Cat. No.: B13875786
M. Wt: 248.12 g/mol
InChI Key: GUIOMDLSRARPJR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-methylpyridine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyridine in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromophenyl)-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance binding affinity to target proteins, while the pyridine ring may participate in hydrogen bonding or π-π interactions. The exact pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: This compound features a bromophenyl group attached to an acetic acid moiety and is used in organic synthesis and medicinal chemistry.

    4-Bromobiphenyl: A biphenyl derivative with a bromine atom, used in materials science and as an intermediate in organic synthesis.

    N-(4-Bromophenyl)acetamide: An acetamide derivative with a bromophenyl group, known for its potential biological activity.

Uniqueness

4-(4-Bromophenyl)-2-methylpyridine is unique due to its specific substitution pattern, which combines the electronic properties of the bromophenyl group with the aromaticity of the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3

InChI Key

GUIOMDLSRARPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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